Anticancer Percent Growth Inhibition: Bis-Thiophene Core vs. Mono-Thiophene and Phenyl Analogs in NCI-60 Screening
A derivative of the bis-thiophene isoxazole carboxamide series, compound 6h with a brominated phenyl sulfonamide tail, exhibited 86.61% growth inhibition against the SNB-19 CNS cancer cell line and 85.26% against OVCAR-8 ovarian cancer cells at a single 10 µM dose . By contrast, reference mono-thiophene isoxazole carboxamide analogs lacking the bis-thiophene methylene bridge demonstrated PGI values below 50% in the same cell lines under identical screening conditions , illustrating that the bis-thiophene core of N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide confers an approximately 1.7-fold or greater enhancement in growth inhibition over structurally simplified comparators.
| Evidence Dimension | Percent Growth Inhibition (PGI) at 10 µM |
|---|---|
| Target Compound Data | PGI of 86.61% (SNB-19) and 85.26% (OVCAR-8) for the closest reported analog (compound 6h) containing the bis-thiophene isoxazole carboxamide scaffold. |
| Comparator Or Baseline | Mono-thiophene isoxazole carboxamide derivatives lacking the bis-thiophene methylene bridge exhibited PGI <50% in SNB-19 and OVCAR-8 cells. |
| Quantified Difference | ~1.7-fold enhancement (from <50% to >85% PGI) conferred by the bis-thiophene substitution pattern. |
| Conditions | NCI-60 single-dose (10 µM) screen; MTT endpoint assay. |
Why This Matters
The bis-thiophene methylene bridge is a critical determinant of anticancer potency, guiding procurement decisions away from cheaper but less efficacious mono-thiophene or phenyl-substituted isoxazole carboxamides.
